
Ethylidenebis(trichlorosilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylidenebis(trichlorosilane) is a chemical compound with the molecular formula C6H12Cl6Si2. It is commonly referred to as EBT or ETS and is used in various fields of research due to its unique properties. The compound is a colorless liquid that is highly reactive and has a strong odor.
Mecanismo De Acción
The mechanism of action of Ethylidenebis(trichlorosilane) is not well understood. However, it is believed to react with nucleophilic groups such as amines and alcohols, forming covalent bonds and crosslinking the molecules. The compound may also react with water, producing hydrochloric acid and siloxanes.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Ethylidenebis(trichlorosilane). However, it is known to be highly reactive and can cause irritation to the skin, eyes, and respiratory system. The compound is also toxic and can cause harm if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethylidenebis(trichlorosilane) has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a crosslinking agent and reagent in organic chemistry reactions. The compound is also easily synthesized and readily available. However, the compound is highly toxic and requires special handling and disposal procedures.
Direcciones Futuras
There are several future directions for research on Ethylidenebis(trichlorosilane). One area of research is the development of new applications for the compound in the fields of materials science and electronics. Another area of research is the investigation of the mechanism of action and the biochemical and physiological effects of the compound. Additionally, research could be conducted on the synthesis of new organosilicon compounds using Ethylidenebis(trichlorosilane) as a starting material.
Conclusion:
Ethylidenebis(trichlorosilane) is a highly reactive compound that has various applications in scientific research. The compound is synthesized by reacting silicon tetrachloride with ethylene in the presence of a catalyst and is used in the synthesis of organosilicon compounds, as a reagent in organic chemistry reactions, and as a crosslinking agent in the production of rubber and plastics. The mechanism of action and the biochemical and physiological effects of the compound are not well understood, and future research is needed to investigate these areas.
Métodos De Síntesis
Ethylidenebis(trichlorosilane) is synthesized by reacting silicon tetrachloride with ethylene in the presence of a catalyst. The reaction occurs at high temperatures and pressures and results in the formation of EBT as a byproduct. The compound can also be synthesized by reacting trichlorosilane with ethylene in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Ethylidenebis(trichlorosilane) has various applications in scientific research. It is used in the synthesis of organosilicon compounds, which have applications in the fields of materials science, electronics, and pharmaceuticals. The compound is also used as a reagent in organic chemistry reactions and as a crosslinking agent in the production of rubber and plastics.
Propiedades
Número CAS |
18076-92-1 |
|---|---|
Nombre del producto |
Ethylidenebis(trichlorosilane) |
Fórmula molecular |
C2H4Cl6Si2 |
Peso molecular |
296.9 g/mol |
Nombre IUPAC |
trichloro(1-trichlorosilylethyl)silane |
InChI |
InChI=1S/C2H4Cl6Si2/c1-2(9(3,4)5)10(6,7)8/h2H,1H3 |
Clave InChI |
GQMOTYMECCJBDG-UHFFFAOYSA-N |
SMILES |
CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
SMILES canónico |
CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Otros números CAS |
18076-92-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



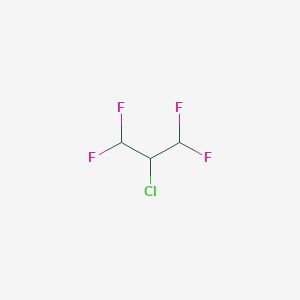
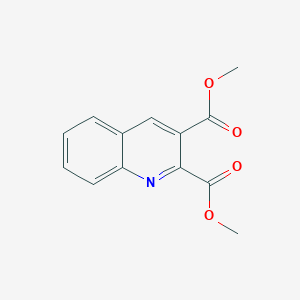

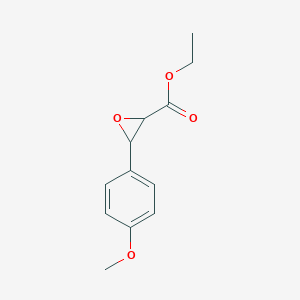
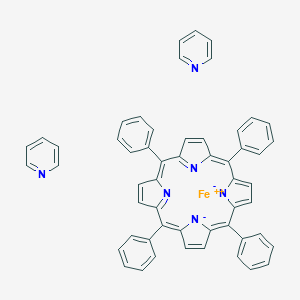
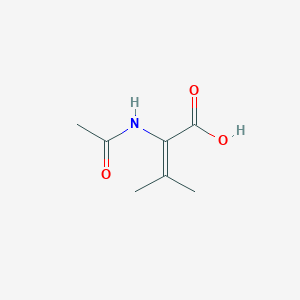
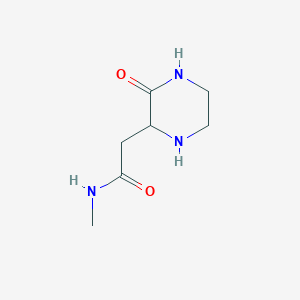
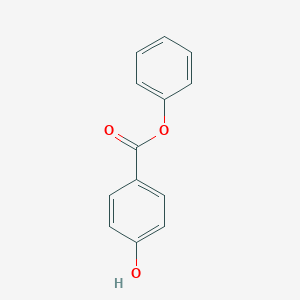
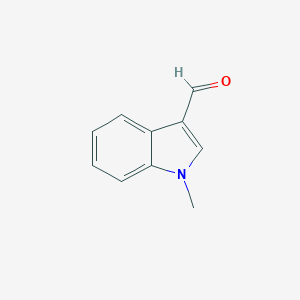
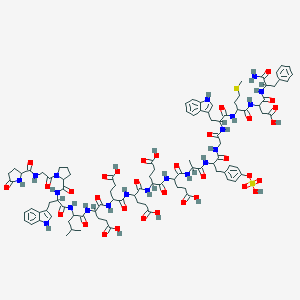
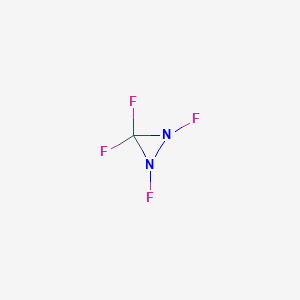
![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)
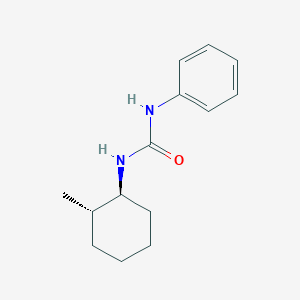
![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)